molecular formula C13H12BrN3O B8360625 2-amino-5-bromo-N-(3-pyridylmethyl)benzamide

2-amino-5-bromo-N-(3-pyridylmethyl)benzamide

Cat. No.: B8360625
M. Wt: 306.16 g/mol
InChI Key: WIDYECRMUCYZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-bromo-N-(3-pyridylmethyl)benzamide is a useful research compound. Its molecular formula is C13H12BrN3O and its molecular weight is 306.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H12BrN3O

Molecular Weight

306.16 g/mol

IUPAC Name

2-amino-5-bromo-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C13H12BrN3O/c14-10-3-4-12(15)11(6-10)13(18)17-8-9-2-1-5-16-7-9/h1-7H,8,15H2,(H,17,18)

InChI Key

WIDYECRMUCYZDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=C(C=CC(=C2)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 238 ml of dimethylformamide were dissolved 23.8 g of 2-amino-5-bromobenzoic acid, 13.1 g of 3-aminomethylpyridine and 24.5 g of triethylamine, and the solution was chilled with ice. To this solution was dropwise added 33.3 g of diphenylphosphoryl azide in 10 minutes, and the resultant mixture was stirred at room temperature for 18 hours. The reaction mixture was poured onto ice water. The precipitated solid was filtered, washed with water and dried to give 29.4 g of the titled compound.
Quantity
33.3 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23.8 g
Type
reactant
Reaction Step Three
Quantity
13.1 g
Type
reactant
Reaction Step Three
Quantity
24.5 g
Type
reactant
Reaction Step Three
Quantity
238 mL
Type
solvent
Reaction Step Three

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